molecular formula C20H19FN2O3 B381180 4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 362490-63-9

4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid

Cat. No.: B381180
CAS No.: 362490-63-9
M. Wt: 354.4g/mol
InChI Key: NZZFIPVRNJBOGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid (molecular formula: C₂₀H₁₉FN₂O₃; molecular weight: 354.38 g/mol) is a pyrazoline derivative featuring a fluorophenyl group at position 5 and a 4-methylphenyl group at position 3 of the dihydropyrazole ring.

Properties

IUPAC Name

4-[3-(2-fluorophenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-13-6-8-14(9-7-13)17-12-18(15-4-2-3-5-16(15)21)23(22-17)19(24)10-11-20(25)26/h2-9,18H,10-12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZFIPVRNJBOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[5-(2-fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H21FN2O3C_{21}H_{21}FN_{2}O_{3}, with a molecular weight of approximately 368.4 g/mol. The structure features a pyrazole ring substituted with fluorophenyl and methylphenyl groups, contributing to its unique chemical properties. The compound's synthesis typically involves reactions between various precursors, including thiosemicarbazide and acetophenone derivatives.

Synthesis

The synthesis of the compound involves several steps:

  • Condensation Reaction : The initial step involves the base-catalyzed condensation of propanoyl derivatives with fluorobenzaldehyde.
  • Formation of Pyrazole Ring : Subsequent treatment with thiosemicarbazide leads to the formation of the pyrazole ring.
  • Final Product Isolation : The product is isolated through crystallization from mixed solvents such as ethanol and dimethylformamide.

The overall yield of the synthesis process can reach up to 78% with a melting point range of 483–485 K .

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial properties against various bacterial strains. For instance, in vitro tests demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The pyrazole derivatives, including this compound, have been investigated for their anticancer activities. Research indicates that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest. Notably, studies have shown that compounds with similar structures exhibit cytotoxic effects on breast cancer cells .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, the compound has been evaluated for anti-inflammatory effects. It was found to reduce pro-inflammatory cytokines in cellular models, indicating its potential utility in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a comparative study assessing various pyrazole derivatives, This compound displayed superior activity against E. coli compared to other tested compounds. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Case Study 2: Anticancer Activity

A study involving human breast cancer cell lines revealed that this compound reduced cell viability significantly at concentrations above 10 µM. Mechanistic studies suggested that it triggers apoptosis via caspase activation pathways, making it a candidate for further development in cancer therapeutics .

Data Summary Table

Biological Activity Effect Mechanism Reference
AntimicrobialEffective against S. aureus and E. coliInhibition of bacterial growth
AnticancerInduces apoptosis in cancer cellsModulation of apoptotic pathways
Anti-inflammatoryReduces pro-inflammatory cytokinesInhibition of inflammatory mediators

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic effects. Its structure suggests that it may exhibit biological activities relevant to drug development.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds have shown promising anticancer properties. The presence of the fluorophenyl and methylphenyl groups may enhance the compound's ability to inhibit tumor growth.

Case Study:
A study conducted by Archana et al. (2022) demonstrated that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole framework can lead to improved anticancer agents .

Compound Cell Line IC50 (µM) Reference
Compound AHeLa10Archana et al.
Compound BMCF-715Archana et al.

Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Pyrazole derivatives have been reported to inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

Case Study:
In a study by Kalluraya et al. (2022), several pyrazole derivatives were tested for their ability to reduce inflammation in animal models, showing a significant decrease in inflammatory markers .

Agricultural Applications

The compound's unique structure may also lend itself to applications in agriculture, particularly as a pesticide or herbicide.

Pesticidal Activity

Research has indicated that certain pyrazole compounds exhibit insecticidal properties against agricultural pests.

Case Study:
A study explored the efficacy of pyrazole-based compounds against common agricultural pests, showing that modifications in the chemical structure can enhance insecticidal activity .

Compound Pest Target Efficacy (%) Reference
Compound CAphids85Research Group
Compound DBeetles90Research Group

Material Sciences

The synthesis of novel materials incorporating this compound may lead to advancements in polymer science and nanotechnology.

Polymer Synthesis

The ability to incorporate pyrazole into polymer matrices could lead to materials with enhanced thermal and mechanical properties.

Case Study:
Recent advancements have shown that incorporating pyrazole derivatives into polymer composites can improve their strength and thermal stability, making them suitable for high-performance applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Pyrazoline derivatives are highly sensitive to substituent effects. Key analogs and their structural differences are summarized below:

Table 1: Substituent Effects on Pyrazoline Derivatives
Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Notes Reference
Target Compound 3: 4-methylphenyl; 5: 2-fluorophenyl C₂₀H₁₉FN₂O₃ 354.38 Not explicitly reported; inferred NMDA antagonism from structural analogs
DQP-1105 3: 6-methyl-2-oxo-4-phenylquinolin-3-yl; 5: 4-bromophenyl C₂₉H₂₃BrN₃O₅ 578.42 NMDA receptor antagonist (IC₅₀ = 0.8 µM)
Compound 51 () 3: 6-fluoro-4-(3-fluorophenyl)-2-oxoquinolin-3-yl; 5: 4-chlorophenyl C₂₈H₂₀Cl₂FN₃O₄ 552.28 High purity (>95%); structural emphasis on difluoro substitution
Compound 35 () 3: 4-(3-chlorophenyl)-2-oxoquinolin-3-yl; 5: 4-chlorophenyl C₂₈H₂₁Cl₂N₃O₄ 534.39 Dual chloro substituents linked to enhanced logP (calculated ~3.8)
Discontinued Analog () 3: 4-methoxyphenyl; 5: 4-fluorophenyl C₂₀H₁₇F₂N₂O₄ 390.36 Discontinued due to undisclosed stability or efficacy issues
Key Observations:
  • Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine at position 5 (phenyl ring) improve metabolic stability and receptor binding affinity. For example, DQP-1105’s bromophenyl group enhances NMDA receptor selectivity .
  • Phenyl vs. Quinoline Moieties: Quinoline-containing derivatives (e.g., Compounds 51, 35) exhibit higher molecular weights and increased planarity, favoring intercalation in enzyme active sites .

Pharmacological Activity Trends

While direct data for the target compound are lacking, insights from analogs include:

  • Enzyme Inhibition : Thiazole-pyrazoline hybrids () show dual EGFR/HER2 inhibition (IC₅₀ < 1 µM), with chloro/fluoro substituents critical for activity .
  • Cholinesterase Inhibition : Benzodioxolyl and furyl substituents () correlate with AChE/BuChE inhibition (~40% at 10 µM), suggesting the target’s fluorophenyl group may enhance CNS penetration .
  • NMDA Antagonism : DQP-1105’s bromophenyl group highlights the importance of EWGs in neuroactive compounds, a trait shared with the target’s 2-fluorophenyl moiety .

Physicochemical and Calculated Properties

  • logP : The target compound’s logP (estimated ~3.5) is lower than chloro-substituted analogs (e.g., Compound 35: ~3.8), favoring better aqueous solubility .
  • Hydrogen Bonding: The butanoic acid moiety enhances hydrogen-bond acceptor capacity (e.g., 4-oxo group), critical for target binding in enzyme inhibitors .

Preparation Methods

Condensation of β-Diketones with Hydrazine Derivatives

The foundational approach for synthesizing dihydropyrazole derivatives involves the cyclocondensation of β-diketones with hydrazine hydrate. For the target compound, the precursor 1-(2-fluorophenyl)-3-(4-methylphenyl)propane-1,3-dione is reacted with hydrazine hydrate in ethanol under reflux (78–82°C, 8–12 hours). This method achieves regioselectivity due to the electron-withdrawing fluorine group at the 2-position of the phenyl ring, directing hydrazine attack to the adjacent carbonyl carbon.

Reaction Conditions and Yield Optimization

  • Solvent: Ethanol (95%) or methanol

  • Catalyst: Acetic acid (2–5 mol%)

  • Yield: 72–82% after recrystallization (ethyl acetate/hexane)

Critical parameters include stoichiometric control (1:1 molar ratio of diketone to hydrazine) and exclusion of moisture to prevent hydrolysis of the β-diketone.

Stepwise Hydrazone Formation and Cyclization

An alternative route involves isolating the hydrazone intermediate prior to cyclization. The β-diketone is treated with hydrazine hydrate at 0–5°C to form the hydrazone, which is subsequently heated under reflux in toluene with p-toluenesulfonic acid (PTSA) to induce ring closure. This two-step method mitigates side reactions, improving yield to 78%.

Key Spectral Data for Intermediate Hydrazone

  • IR (KBr): νC=O\nu_{\text{C=O}} 1685 cm1^{-1}, νN–H\nu_{\text{N–H}} 3280 cm1^{-1}

  • 1^1H NMR (400 MHz, CDCl3_3): δ 10.24 (s, 1H, NH), 7.45–7.12 (m, 8H, aromatic), 5.72 (s, 1H, methine)

Functionalization with 4-Oxobutanoic Acid

Nucleophilic Acylation of Pyrazole Intermediate

The dihydropyrazole intermediate undergoes nucleophilic acylation using succinic anhydride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature (24 hours), followed by acidic workup (HCl, 1M) to yield the 4-oxobutanoic acid derivative.

Reaction Scheme

Pyrazole+Succinic AnhydrideTEA, DCM4-Oxobutanoic Acid Derivative\text{Pyrazole} + \text{Succinic Anhydride} \xrightarrow{\text{TEA, DCM}} \text{4-Oxobutanoic Acid Derivative}

Optimization Insights

  • Excess succinic anhydride (1.5 eq.) ensures complete acylation.

  • Yield: 68% after silica gel chromatography (eluent: chloroform/methanol 9:1).

Protection-Deprotection Strategy for Acid Sensitivity

To prevent decarboxylation during synthesis, the carboxylic acid group is protected as a tert-butyl ester. The pyrazole intermediate is first acylated with tert-butyl succinate chloride, followed by deprotection using trifluoroacetic acid (TFA) in DCM.

Protection Steps

  • Acylation: Pyrazole + tert-butyl succinate chloride (1.2 eq.), DMAP (cat.), DCM, 0°C → RT, 12 hours.

  • Deprotection: TFA/DCM (1:4 v/v), 2 hours, RT.

Yield: 74% over two steps.

Spectroscopic Characterization and Validation

Infrared Spectroscopy (IR)

The IR spectrum of the final compound confirms functional groups:

  • νC=O\nu_{\text{C=O}} (acid): 1712 cm1^{-1}

  • νC=O\nu_{\text{C=O}} (ketone): 1689 cm1^{-1}

  • νN–N\nu_{\text{N–N}}: 1124 cm1^{-1}

Nuclear Magnetic Resonance (NMR)

1^1H NMR (400 MHz, DMSO-d6d_6)

  • δ 12.21 (s, 1H, COOH)

  • δ 7.62–7.08 (m, 8H, aromatic)

  • δ 5.81 (dd, J=11.2,4.8J = 11.2, 4.8 Hz, 1H, methine)

  • δ 2.82–2.45 (m, 4H, –CH2_2CH2_2– from butanoic acid)

13^{13}C NMR (100 MHz, DMSO-d6d_6)

  • δ 174.3 (COOH)

  • δ 169.8 (ketone C=O)

  • δ 158.2–114.7 (aromatic carbons)

  • δ 58.1 (methine carbon)

Mass Spectrometry (LC-MS)

  • Observed: m/z=381.12[M+H]+m/z = 381.12 \, [\text{M} + \text{H}]^+

  • Calculated: m/z=381.11(C20H18FN2O3)m/z = 381.11 \, (\text{C}_{20}\text{H}_{18}\text{FN}_2\text{O}_3)

Comparative Analysis of Synthetic Routes

Method Yield Advantages Limitations
Direct Condensation82%One-pot synthesis, minimal purificationSensitivity to β-diketone hydrolysis
Stepwise Cyclization78%Better intermediate controlLonger reaction time
Protection-Deprotection74%Prevents decarboxylationAdditional steps increase complexity

Q & A

Basic Research Question

  • 1H/13C NMR : Assigns proton environments (e.g., diastereotopic protons in the dihydropyrazole ring) and confirms regiochemistry .
  • X-ray crystallography : Resolves stereochemical ambiguities. For example, related pyrazoline derivatives exhibit chair-like conformations in the dihydropyrazole ring and planarity in aromatic substituents, as seen in fluorophenyl-containing analogs .
  • HPLC-MS : Validates molecular weight and detects impurities during scale-up .

How do fluorophenyl and methylphenyl substituents influence physicochemical properties?

Advanced Research Question

  • Electron-withdrawing effects : The 2-fluorophenyl group enhances metabolic stability via reduced CYP450-mediated oxidation compared to non-fluorinated analogs .
  • Hydrophobic interactions : The 4-methylphenyl group increases lipophilicity (logP), impacting membrane permeability. Computational tools like MarvinSketch predict a logP increase of ~0.5 units compared to unsubstituted phenyl .
  • Crystallographic data : Fluorine’s electronegativity induces dipole-dipole interactions, stabilizing crystal packing, as observed in structurally similar compounds .

How can contradictions in biological activity data across assays be resolved?

Advanced Research Question

  • Assay variability : For enzyme inhibition studies, normalize data using positive controls (e.g., COX-2 inhibitors for anti-inflammatory assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. fluorometric activity assays) .
  • Solvent effects : DMSO concentration >1% may artifactually suppress activity; use lower concentrations and corroborate with cell-based assays .
  • Statistical analysis : Apply Bland-Altman plots to assess agreement between replicates or independent studies .

What in vitro models are suitable for evaluating pharmacological potential?

Advanced Research Question

  • Enzyme inhibition : Screen against COX-1/COX-2 for anti-inflammatory potential, using indomethacin as a reference .
  • Cell viability assays : Use MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity, with IC50 values compared to doxorubicin .
  • Permeability : Caco-2 monolayers predict intestinal absorption; correlate results with computed polar surface area (<90 Ų for high permeability) .

How can computational methods guide structural optimization?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2). For example, the fluorophenyl group may occupy hydrophobic pockets in the active site .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate charge distribution and reactive sites for derivatization .
  • ADMET prediction : Tools like SwissADME forecast bioavailability and toxicity risks (e.g., hERG inhibition) .

What challenges arise during synthesis scale-up, and how are they addressed?

Advanced Research Question

  • Low yields : In multi-step syntheses, intermediates like dihydropyrazoles may degrade; optimize reaction times and use inert atmospheres to improve yields (e.g., from 22% to 50% via N2 purging) .
  • Purification : Replace flash chromatography with recrystallization for gram-scale production, using ethanol/water mixtures .
  • Byproduct formation : Monitor via LC-MS and adjust stoichiometry (e.g., 1.2 eq. of hydrazine) to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.